molecular formula C10H6N2O B047080 9H-Imidazo[1,2-a]indol-9-one CAS No. 120614-25-7

9H-Imidazo[1,2-a]indol-9-one

Cat. No.: B047080
CAS No.: 120614-25-7
M. Wt: 170.17 g/mol
InChI Key: YUUIFKILPCDCMO-UHFFFAOYSA-N
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Description

9H-Imidazo[1,2-a]indol-9-one is a heterocyclic compound that features a fused imidazole and indole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 9H-Imidazo[1,2-a]indol-9-one involves a copper-catalyzed three-component reaction. This method uses indole-2-carboxaldehydes, aromatic aldehydes, and ammonium acetate under copper catalysis conditions. Oxygen is used as the sole oxidant in this reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the copper-catalyzed synthesis method mentioned above can be adapted for large-scale production due to its efficiency and use of readily available reagents .

Chemical Reactions Analysis

Types of Reactions: 9H-Imidazo[1,2-a]indol-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketone derivatives .

Mechanism of Action

The mechanism of action of 9H-Imidazo[1,2-a]indol-9-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 9H-Imidazo[1,2-a]indol-9-one is unique due to its fused imidazole and indole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with potential therapeutic and industrial applications .

Properties

IUPAC Name

imidazo[1,2-a]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c13-9-7-3-1-2-4-8(7)12-6-5-11-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUIFKILPCDCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577219
Record name 9H-Imidazo[1,2-a]indol-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120614-25-7
Record name 9H-Imidazo[1,2-a]indol-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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